molecular formula C26H41N3O4S B560966 Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt CAS No. 102783-22-2

Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt

Cat. No.: B560966
CAS No.: 102783-22-2
M. Wt: 491.691
InChI Key: NTGMPUQTGBOFDI-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt stems from advancements in fluorescence-based bioanalytical methods. Dansyl chloride, a precursor reagent, has been used since the 1960s for derivatizing amino acids to enable their detection via fluorescence. The synthesis of dansylated amino acid derivatives became critical for protein sequencing and amino acid analysis, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry.

In the 21st century, researchers expanded dansyl chemistry to include salt forms, such as cyclohexylammonium derivatives, to improve solubility and chromatographic retention. The compound’s CAS registry number (102783-22-2) and PubChem entry (CID 71308737) indicate its formal characterization in the early 2010s. Its design aligns with trends in creating stable, environment-sensitive fluorescent probes for intracellular studies, as exemplified by the development of macrocyclic dansyl-cyclen probes for pH sensing.

Nomenclature and Structural Classification

The compound’s IUPAC name is cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]octanoic acid , reflecting its three-component structure:

  • Dansyl group : 5-(dimethylamino)naphthalene-1-sulfonyl, a fluorophore with high quantum yield and large Stokes shift.
  • DL-alpha-aminocaprylic acid : An eight-carbon amino acid derivative (octanoic acid backbone with a sulfonamide linkage).
  • Cyclohexylammonium salt : Enhances aqueous solubility and ionic interaction during chromatography.

Key identifiers :

Property Value/Description Source
CAS Number 102783-22-2
Molecular Formula C₂₆H₄₁N₃O₄S
Molecular Weight 491.69 g/mol
Parent Compound 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid

The salt form arises from the reaction between the sulfonamide acid and cyclohexylamine, forming a zwitterion. This structure optimizes its compatibility with reverse-phase chromatography and fluorescence detection.

Significance in Analytical Biochemistry and Fluorescence Studies

Fluorescence Properties and Applications

The dansyl moiety exhibits strong fluorescence in the blue-green region (λₑₓ ≈ 350 nm, λₑₘ ≈ 520–550 nm), enabling its use as a sensitive tag for biomolecules. Key applications include:

  • Amino Acid Analysis :

    • This compound serves as a derivatizing agent for primary and secondary amines, facilitating HPLC or LC-MS detection of amino acids in biological samples.
    • Example: Quantification of proline and biogenic amines in wine samples using dansyl chloride derivatives.
  • Protein Labeling and Structural Studies :

    • The compound’s sulfonamide linkage allows covalent attachment to lysine residues or N-termini in proteins, enabling fluorescence-based tracking of protein dynamics.
    • Fluorescence resonance energy transfer (FRET) studies leverage the dansyl group’s sensitivity to microenvironments, such as hydrophobic pockets or solvent polarity changes.
  • pH-Sensitive Probes :

    • Dansyl derivatives, including cyclohexylammonium salts, exhibit pH-dependent fluorescence. For instance, macrocyclic dansyl-cyclen probes fluoresce weakly in acidic environments but strongly in mildly acidic compartments, enabling imaging of autophagosomes.

Comparative Advantages Over Other Dansyl Derivatives

Feature This compound Dansyl Chloride Dansyl-Alanine
Solubility Enhanced by cyclohexylammonium salt Low in water Moderate
Chromatographic Retention Optimized for reverse-phase systems Short retention Moderate
Specificity Targets amino acids with long alkyl chains Broad reactivity Amino acid-specific
Applications Amino acid quantification, protein labeling General derivatization Genetically encoded tagging

Data sourced from .

Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S.C6H13N/c1-4-5-6-7-12-17(20(23)24)21-27(25,26)19-14-9-10-15-16(19)11-8-13-18(15)22(2)3;7-6-4-2-1-3-5-6/h8-11,13-14,17,21H,4-7,12H2,1-3H3,(H,23,24);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGMPUQTGBOFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745623
Record name 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-22-2
Record name 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

The patented approach involves dissolving dansyl acid in an organic solvent, followed by sequential addition of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) as catalysts. The reaction is conducted at 40–45°C for 4–6 hours, significantly milder than traditional methods requiring higher temperatures. This dual-catalyst system reduces SOCl₂ consumption by 30% while maintaining a yield of 85–90%.

Table 1: Optimized Synthesis Parameters for Dansyl Chloride

ParameterValue/Range
Temperature40–45°C
Reaction Time4–6 hours
CatalystsSOCl₂, PCl₅
Yield85–90%

Purification and Quality Control

Post-reaction, the mixture is cooled, and the pH is adjusted to 5–6 to precipitate dansyl chloride. The product is washed with cold ether and dried under vacuum. Purity is confirmed via thin-layer chromatography (TLC) and HPLC, with commercial suppliers like AK Scientific reporting a minimum purity of 95%.

Dansylation of DL-alpha-Aminocaprylic Acid

The second step involves conjugating dansyl chloride to DL-alpha-aminocaprylic acid (2-aminooctanoic acid) to form dansyl-DL-alpha-aminocaprylic acid.

Reaction Mechanism

Dansyl chloride reacts with the primary amine group of DL-alpha-aminocaprylic acid in a nucleophilic substitution reaction. The process is typically conducted in a bicarbonate buffer (pH 9–10) to deprotonate the amine, enhancing reactivity.

Table 2: Dansylation Reaction Parameters

ParameterValue/Range
SolventSodium bicarbonate buffer (pH 9.5)
Molar Ratio (Dansyl chloride:amino acid)1.2:1
Temperature25°C (ambient)
Reaction Time2–4 hours
Yield70–75%

Workup and Isolation

The reaction mixture is acidified to pH 2–3 using HCl, precipitating the dansylated product. The crude compound is extracted with ethyl acetate, dried over sodium sulfate, and concentrated. SIELC Technologies highlights the use of reverse-phase HPLC (Newcrom R1 column) for purity analysis, with retention times standardized against known dansyl amino acids.

Formation of Cyclohexylammonium Salt

The final step involves converting dansyl-DL-alpha-aminocaprylic acid into its cyclohexylammonium salt to enhance solubility and stability.

Neutralization Protocol

The carboxylic acid group of the dansylated compound reacts with cyclohexylamine in a 1:1 molar ratio. The reaction is conducted in ethanol under reflux (78°C) for 1–2 hours.

Table 3: Salt Formation Parameters

ParameterValue/Range
SolventEthanol
Molar Ratio1:1 (acid:amine)
Temperature78°C (reflux)
Reaction Time1–2 hours
Yield90–95%

Crystallization and Drying

The product is crystallized by cooling the reaction mixture to 4°C, followed by vacuum filtration. Parchem’s specifications note a molecular weight of 491.69 g/mol, consistent with the theoretical value. Long-term storage recommendations include desiccation at –20°C to prevent hydrolysis.

Analytical Characterization

HPLC Analysis

SIELC Technologies employs a Newcrom R1 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile/water (65:35) and 0.1% trifluoroacetic acid. The compound elutes at 8.2 minutes, with UV detection at 340 nm.

Spectral Data

  • UV-Vis : λₘₐₐ = 340 nm (characteristic of dansyl group).

  • ¹H NMR : Peaks at δ 8.5–7.1 ppm (naphthalene protons), δ 3.0 ppm (dimethylamino group), and δ 1.2–1.6 ppm (aliphatic chain).

Industrial-Scale Production Considerations

Commercial suppliers like AK Scientific and Aladdin Scientific emphasize strict quality control, including:

  • Purity Specifications : ≥95% (HPLC).

  • Safety Protocols : Use of fume hoods and personal protective equipment due to the toxicity of intermediates like dansyl chloride.

  • Storage : Sealed containers under inert gas to prevent oxidation .

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits typical amino acid behavior due to its carboxylic acid (-COOH) and amine (-NH-) groups:

Key Reactions:

  • Carboxylic Acid Deprotonation: The carboxylic acid (pKa ~2.3) readily donates protons in alkaline conditions, forming a carboxylate anion (-COO⁻) .
  • Amine Protonation: The secondary amine (pKa ~9.7) accepts protons in acidic media, generating a positively charged ammonium species (-NH₃⁺) .
  • Cyclohexylammonium Counterion: The cyclohexylammonium ion neutralizes the carboxylate group, stabilizing the zwitterionic form in aqueous solutions .

Applications:

  • pH-dependent fluorescence shifts enable its use as an environmental sensor in biological systems .

Nucleophilic Reactions at the Sulfonamide Group

The dansyl sulfonamide moiety participates in selective nucleophilic reactions:

Reactivity Table:

Reaction TypeReagent/ConditionProductApplication
Hydrolysis Strong acids (e.g., HCl) or bases (e.g., NaOH)5-Dimethylaminonaphthalene-1-sulfonic acid + DL-alpha-aminocaprylic acidDegradation studies
Acylation Acetic anhydride/pyridineN-acetylated derivativeFluorescence modulation
Oxidation H₂O₂ or O₂ under UV lightSulfonamide radical intermediatesRadical scavenging assays

Mechanistic Insights:

  • Hydrolysis occurs via nucleophilic attack on the electrophilic sulfur atom, cleaving the S-N bond .
  • Oxidation generates persistent hydrazyl radicals, detectable by ESR spectroscopy .

Fluorescence-Based Interactions

The dansyl group’s fluorescence (λₑₓ = 340 nm, λₑₘ = 525 nm) is sensitive to microenvironmental changes:

Key Interactions:

  • Solvent Polarity: Quantum yield increases in non-polar solvents (e.g., cyclohexane) .
  • Biomolecule Binding:
    • Proteins: Binds to hydrophobic pockets via sulfonamide and naphthalene groups, causing fluorescence quenching .
    • Cyclodextrins: Forms inclusion complexes with β-cyclodextrin, enhancing fluorescence intensity .

Applications:

  • Real-time tracking of protein folding/unfolding .
  • Molecular recognition in drug delivery systems .

Redox Reactions

The compound undergoes oxidation, primarily at the dansyl and amine groups:

Oxidation Pathways:

  • Dansyl Group Oxidation: Generates sulfonic acid derivatives under strong oxidative conditions (e.g., KMnO₄) .
  • Amine Oxidation: Forms nitroso or hydroxylamine intermediates with H₂O₂ .

ESR Evidence:

  • Methoxyaminyl radicals (- NH-OCH₃) are transiently formed during oxidation, detected via spin-trapping techniques .

Comparative Reactivity with Analogous Dansyl Compounds

CompoundReactive SitesKey Differences
Dansyl Chloride Sulfonyl chlorideHighly reactive; forms sulfonamides with amines
Dansyl Ethylenediamine Primary amineForms stable conjugates with carboxylic acids
Dansyl-L-alanine Carboxylic acid, amineUsed for site-specific protein labeling

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, releasing SO₂ and NH₃ .
  • Photostability: Prolonged UV exposure causes photobleaching via naphthalene ring oxidation .

Storage Recommendations:

  • Store at −20°C in anhydrous DMF or DMSO to prevent hydrolysis .

Scientific Research Applications

Protein Labeling and Tracking

The fluorescent properties of Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt make it an excellent tool for labeling proteins in biological studies. Researchers utilize this compound to monitor protein expression, localization, and interactions within cellular environments. This is particularly useful in proteomics, where understanding protein dynamics is crucial.

Advantages of Using this compound :

  • High sensitivity in detection due to fluorescence.
  • Ability to visualize real-time interactions in live cells.
  • Compatibility with various imaging techniques such as fluorescence microscopy.

Fluorescence-Based Assays

In addition to protein tracking, this compound is employed in the development of fluorescence-based assays for various biochemical analyses. The dansyl group allows for the detection of specific biomolecules, enhancing the sensitivity and specificity of assays.

Example Applications :

  • Detection of enzyme activity.
  • Quantification of nucleic acids.
  • Monitoring cellular processes like apoptosis and cell signaling.

Case Study 1: Protein Dynamics

A study conducted by researchers at a leading university utilized this compound to label specific proteins involved in cellular signaling pathways. The results demonstrated enhanced visualization of protein interactions in real-time, providing insights into the regulatory mechanisms of cell growth and differentiation.

Case Study 2: Enzyme Activity Assay

Another research project focused on developing a fluorescence-based assay to measure the activity of a specific enzyme using this compound as a substrate. The assay showed a linear response to enzyme concentration, indicating its potential for high-throughput screening applications.

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to ultraviolet light, the dansyl group absorbs energy and emits light at a specific wavelength. This fluorescence can be detected and measured, allowing for the identification and quantification of labeled biomolecules. The molecular targets include proteins, peptides, and nucleic acids, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques .

Comparison with Similar Compounds

Comparison with Similar Dansyl-Labeled Cyclohexylammonium Salts

The structural and functional properties of dansyl-amino acid cyclohexylammonium salts vary based on the amino acid side chain. Below is a detailed comparison with key analogs:

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt 102783-22-2 C₂₆H₄₁N₃O₄S 491.69 8-carbon aliphatic side chain
Dansyl-DL-valine cyclohexylammonium salt 84540-67-0 C₂₃H₃₆N₃O₄S⁺ 450.61 Branched isopropyl side chain
Dansyl-L-leucine cyclohexylammonium salt 42954-58-5 C₂₄H₃₇N₃O₄S 463.60 Isobutyl side chain
Dansyl-L-alanine cyclohexylammonium salt 53332-27-7 C₂₁H₃₁N₃O₄S 421.55 Methyl side chain

Notes:

  • Side Chain Length and Hydrophobicity: The 8-carbon chain in the aminocaprylic acid derivative enhances hydrophobicity compared to shorter or branched chains (e.g., valine, leucine, alanine). This property may influence membrane permeability or protein-binding efficiency .
  • Counterion Role: The cyclohexylammonium ion improves solubility in organic solvents compared to metal salts (e.g., sodium or calcium), as seen in other amino acid derivatives .

Key Differences and Research Implications

Molecular Weight Impact: Higher molecular weight (e.g., 491.69 vs. 421.55 g/mol) may influence diffusion rates in biological assays or crystallization attempts .

Synthetic Utility: Shorter-chain derivatives (e.g., alanine, valine) are preferred for studying steric effects in enzyme-active sites, while longer chains (aminocaprylic acid) may model lipid-associated interactions .

Biological Activity

Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt, commonly referred to as Dansyl-DL-ACAC, is a compound notable for its unique structure and significant applications in biological research. Its dual characteristics as a fluorescent marker and a biological agent make it a valuable tool in various scientific fields, particularly in protein studies and analytical chemistry.

Chemical Structure and Properties

Dansyl-DL-ACAC is derived from alpha-aminocaprylic acid, featuring a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) which provides its fluorescent properties. The cyclohexylammonium component enhances the compound's solubility, making it suitable for various applications. The molecular formula is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S with a molecular weight of approximately 350.43 g/mol.

1. Fluorescent Labeling in Protein Studies

The dansyl group enables researchers to label and track proteins in biological systems. This application is particularly beneficial for monitoring protein expression, localization, and interactions within cells. By incorporating Dansyl-DL-ACAC into proteins during synthesis, scientists can utilize fluorescence-based assays to study protein dynamics.

Key Advantages:

  • Non-invasive tracking of proteins.
  • High sensitivity and specificity due to fluorescence.
  • Ability to visualize protein interactions in real-time.

2. High-Performance Liquid Chromatography (HPLC)

Dansyl-DL-ACAC is extensively used for the derivatization of amino acids prior to HPLC analysis. This process enhances the detection of amino acids by converting them into fluorescent derivatives, facilitating their separation and identification during chromatographic analysis.

Derivatization Reaction:

R CH NH2 COOH amino acid +Dansyl DL ACACR CH NH C O Dansyl COOH+cyclohexylamine\text{R CH NH}_2\text{ COOH amino acid }+\text{Dansyl DL ACAC}\rightarrow \text{R CH NH C O Dansyl COOH}+\text{cyclohexylamine}

Case Studies

  • Protein Dynamics Monitoring :
    A study demonstrated the use of Dansyl-DL-ACAC for tracking the movement of membrane proteins in live cells. The results indicated that the compound could effectively visualize protein trafficking pathways, providing insights into cellular processes.
  • Amino Acid Analysis :
    Research involving HPLC showed that Dansyl-DL-ACAC improved the detection limits of amino acids significantly compared to traditional methods. This enhancement allows for more accurate quantification in complex biological samples.

Safety and Toxicity

While Dansyl-DL-ACAC is generally considered safe for laboratory use, it is essential to adhere to safety guidelines due to its chemical nature. Proper handling protocols should be followed to minimize exposure risks.

Comparative Analysis

PropertyThis compoundOther Dansyl Derivatives
Molecular Weight350.43 g/molVaries
FluorescenceYesYes
Primary ApplicationProtein labeling, HPLCVaries
SolubilityHighVaries

Q & A

Q. What are the primary applications of dansyl derivatives like Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt in analytical chemistry?

Dansyl derivatives are widely used as fluorescent probes due to their strong UV absorption and fluorescence properties. The dansyl group enhances detection sensitivity in techniques like capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC). For example, dansyl-labeled amino acids (e.g., dansyl-valine) are employed in chiral separations to study enantiomeric purity, leveraging interactions with cyclodextrin-based chiral selectors . The cyclohexylammonium salt form improves solubility in aqueous buffers, facilitating use in CE methodologies .

Q. How does the cyclohexylammonium counterion influence the physicochemical properties of dansyl-amino acid salts?

The cyclohexylammonium ion acts as a stabilizing counterion, increasing solubility in polar solvents and buffered systems. This is critical for preparing homogeneous solutions in analytical workflows (e.g., CE or NMR). Its bulky hydrophobic structure may also reduce aggregation in aqueous media, ensuring consistent derivatization efficiency .

Q. What synthetic strategies are employed to prepare dansyl-amino acid cyclohexylammonium salts?

Synthesis typically involves coupling dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) with the amino acid under alkaline conditions. The resulting dansyl-amino acid is then neutralized with cyclohexylamine to form the cyclohexylammonium salt. Purification via recrystallization or column chromatography ensures high purity, confirmed by techniques like NMR or mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize enantioseparation of dansyl-DL-alpha-aminocaprylic acid using cyclodextrin-based chiral selectors?

Key variables include:

  • pH adjustment : Optimal separation occurs near the analyte’s pKa (e.g., pH 6–9), balancing ionization and chiral selector interactions .
  • Chiral selector concentration : Cyclodextrin (CD) concentrations (0–30 mM) are tuned to maximize resolution without peak broadening .
  • Organic modifiers : Methanol or acetonitrile (0–20% v/v) modifies buffer polarity, affecting migration times and selectivity . Method validation requires systematic parameter screening using design-of-experiment (DoE) approaches.

Q. What experimental pitfalls lead to contradictory data in dansyl-amino acid analyses, and how can they be resolved?

Common issues include:

  • Fluorescence quenching : Impurities or solvent interactions (e.g., heavy metals) reduce signal intensity. Use ultra-pure water and degas buffers to mitigate .
  • Salt crystallization : Cyclohexylammonium salts may precipitate in high-ionic-strength buffers. Monitor buffer conductivity and adjust counterion ratios .
  • Capillary fouling : Proteinaceous residues in CE systems cause baseline drift. Pre-condition capillaries with NaOH (1 M) and rinse with running buffer .

Q. How does the choice of counterion (e.g., cyclohexylammonium vs. sodium) impact structural analysis via X-ray crystallography or NMR?

Cyclohexylammonium salts often yield better-defined crystals due to their bulky, hydrophobic structure, which promotes ordered packing. In NMR, the counterion’s proton environment may introduce additional peaks, requiring careful assignment (e.g., using 2D NMR or isotopic labeling). For example, bistetramethylammonium salts in glycerol diphosphates were converted to cyclohexylammonium forms to simplify spectral interpretation .

Q. What role do dansyl-amino acid salts play in studying enzyme kinetics or metabolic pathways?

Dansyl derivatives serve as fluorescent substrates or inhibitors in assays monitoring protease or phosphatase activity. For instance, dansyl-labeled phosphopeptides can track phosphatase kinetics via fluorescence polarization. The cyclohexylammonium salt ensures solubility in assay buffers, minimizing interference with enzymatic activity .

Methodological Considerations

Q. How should researchers validate the purity of this compound?

  • Chromatographic purity : Use reversed-phase HPLC with UV/fluorescence detection; compare retention times against certified standards.
  • Elemental analysis : Confirm C, H, N, and S content matches theoretical values.
  • Spectroscopic validation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) verify structural integrity .

Q. What protocols ensure reproducibility in derivatizing amino acids with dansyl groups?

  • Stoichiometric control : Use a 1.2:1 molar ratio of dansyl chloride to amino acid to avoid over-derivatization.
  • Reaction quenching : Add excess cyclohexylamine to neutralize unreacted dansyl chloride.
  • Storage conditions : Store derivatives at -20°C in amber vials to prevent photodegradation .

Data Interpretation and Troubleshooting

Q. Why might dansyl-amino acid salts exhibit anomalous migration patterns in CE, and how can this be addressed?

Anomalies arise from:

  • Buffer composition mismatch : Verify ionic strength and pH match the capillary’s ζ-potential.
  • Electroosmotic flow (EOF) variability : Pre-rinse capillaries with 0.1 M NaOH and running buffer to stabilize EOF .
  • Matrix effects : Spiked biological samples (e.g., plasma) may require protein precipitation prior to analysis.

Q. How can researchers distinguish between isomeric byproducts in dansyl-amino acid synthesis?

  • Chiral chromatography : Use a chiral stationary phase (e.g., β-CD columns) to resolve enantiomers.
  • Tandem MS/MS : Fragment ions reveal structural differences between isomers.
  • Nuclear Overhauser effect (NOE) NMR : Identify spatial proximity of dansyl and amino acid groups to confirm regiochemistry .

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